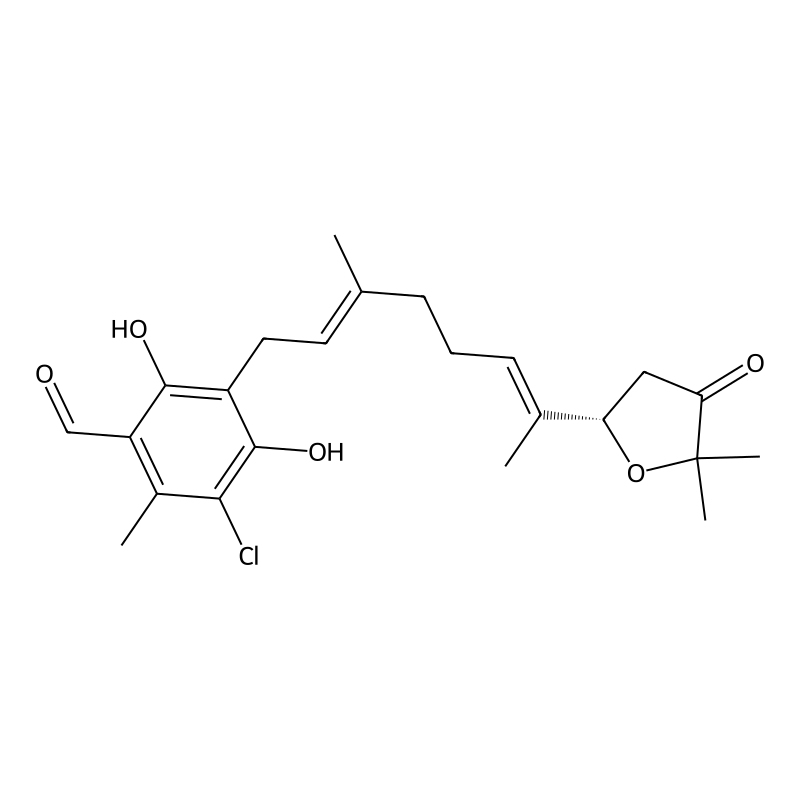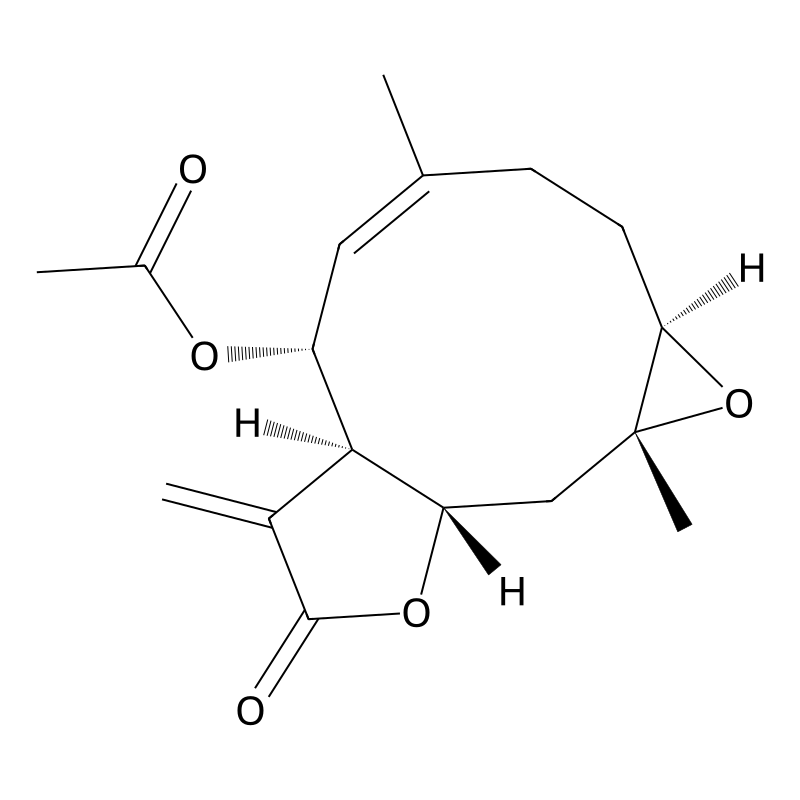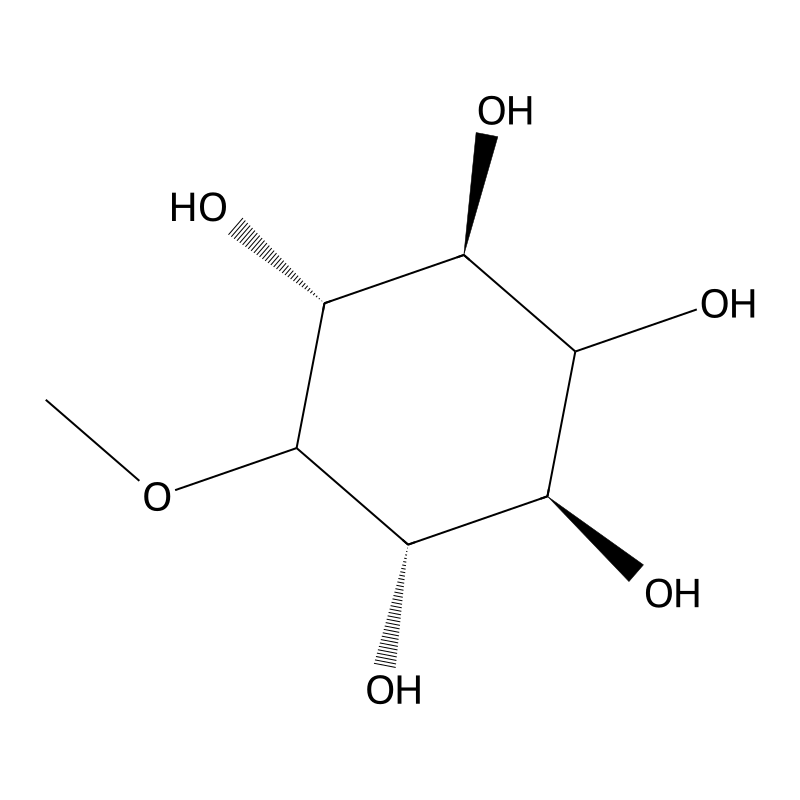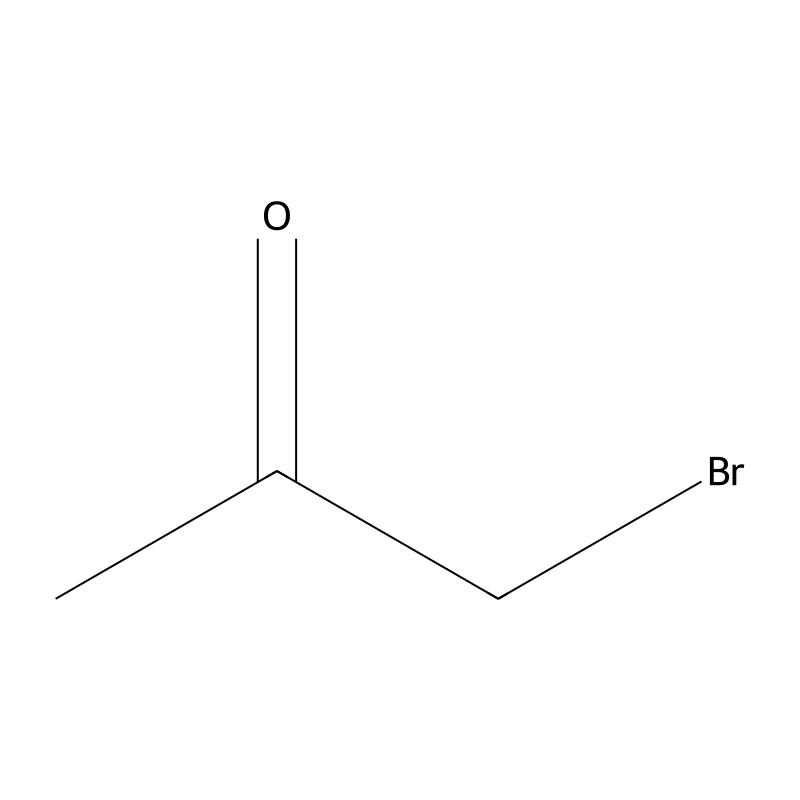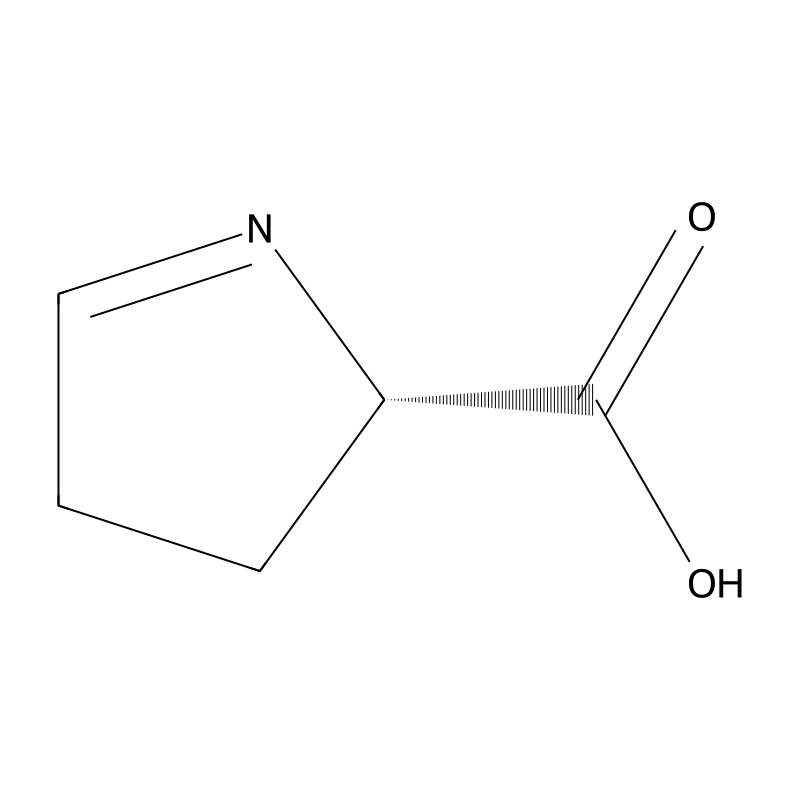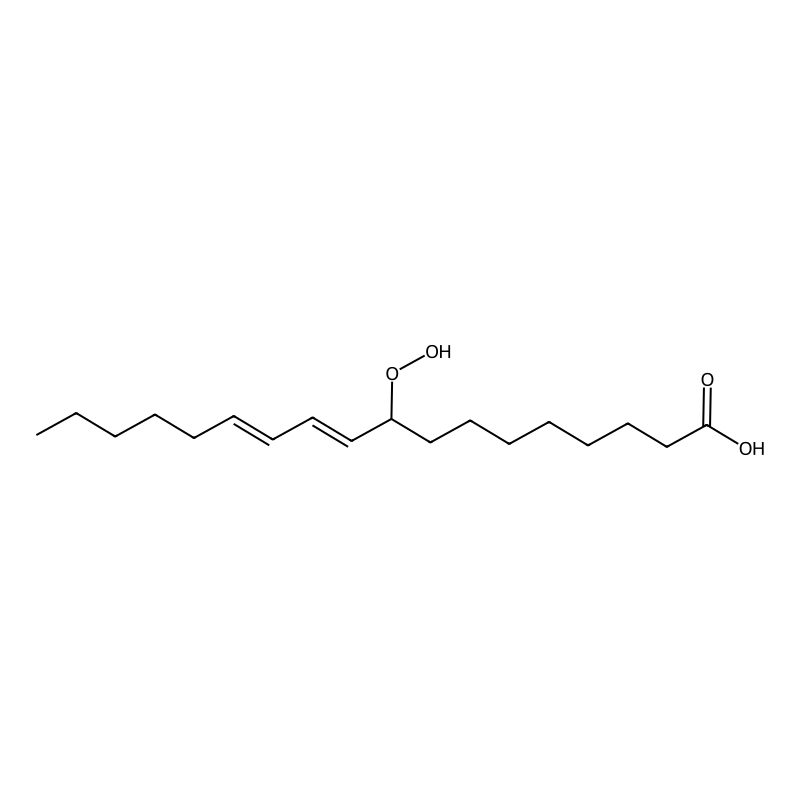Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride
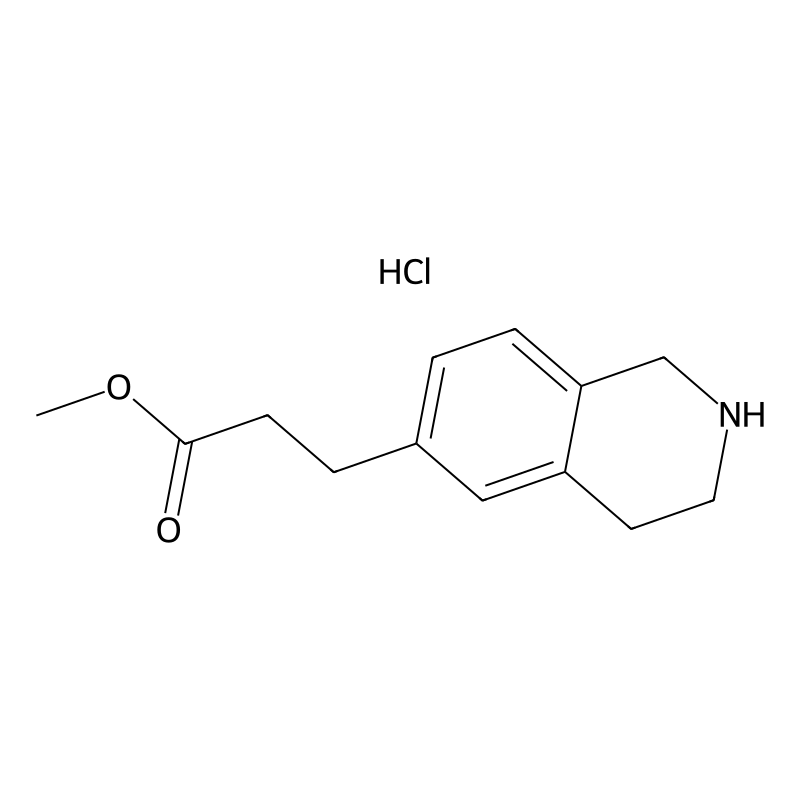
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Medicinal Chemistry
Scientific Field: Medicinal Chemistry
Summary of Application: This compound is utilized in the synthesis of analogs that exhibit biological activities against various infective pathogens and neurodegenerative disorders. It serves as a key intermediate in the construction of the tetrahydroisoquinoline scaffold, which is a significant structure in medicinal chemistry due to its presence in numerous bioactive natural products .
Methods of Application: The compound is synthesized through a multi-step organic synthesis process, often involving Pictet-Spengler reactions to form the tetrahydroisoquinoline core. Subsequent functional group modifications lead to the final product. The methods are carried out under controlled laboratory conditions, with precise temperature, pH, and reaction time monitoring to ensure high yield and purity .
Results and Outcomes: The synthesized analogs have shown potent activity in vitro and in vivo models. Structural-activity relationship (SAR) studies have been conducted to optimize the biological activity, leading to the development of novel compounds with enhanced efficacy against targeted disorders .
Application in Neurodegenerative Disease Research
Scientific Field: Neuroscience
Summary of Application: In neurodegenerative disease research, derivatives of this compound are investigated for their potential therapeutic effects. The focus is on diseases like Parkinson’s and Alzheimer’s, where the compound’s analogs may play a role in modulating neurotransmitter systems .
Methods of Application: The compound is used to create small molecules that can cross the blood-brain barrier. These molecules are then tested in animal models for their ability to interact with specific neural pathways. Dosage, administration route, and treatment duration are critical parameters in these experiments .
Results and Outcomes: Preliminary results have indicated that certain analogs can positively affect neuronal health and function, potentially slowing the progression of neurodegenerative diseases.
Application in Infectious Disease Treatment
Scientific Field: Pharmacology
Summary of Application: The compound’s analogs are explored for their antimicrobial properties, particularly against drug-resistant strains of bacteria and other pathogens. The goal is to develop new classes of antibiotics that can overcome current resistance mechanisms .
Methods of Application: Analog synthesis followed by in vitro assays to assess antimicrobial activity. The compound is tested against a panel of bacterial and fungal strains, with MIC (minimum inhibitory concentration) values being a key metric .
Results and Outcomes: Some analogs have demonstrated significant inhibitory effects on growth and proliferation of various pathogens, suggesting potential as a novel antibiotic agent.
Application in Drug Discovery
Scientific Field: Drug Discovery
Summary of Application: The compound is a precursor in the design of small-molecule inhibitors, particularly in the context of protein-protein interactions (PPIs) that are relevant to cancer and immune disorders .
Methods of Application: The compound is used in the synthesis of inhibitors targeting specific PPIs. Techniques like molecular docking and dynamics studies are employed to predict and optimize interactions with the target proteins .
Results and Outcomes: The design principle of THIQ-based small-molecule inhibitors has led to the identification of compounds that can disrupt PPIs, such as the PD-1/PD-L1 interaction, which is crucial for cancer immunotherapy .
Application in Synthetic Medicinal Chemistry
Scientific Field: Synthetic Medicinal Chemistry
Summary of Application: This compound is integral to the synthesis of novel THIQ analogs with potential biological activity. It’s used to create diverse libraries of compounds for high-throughput screening in drug development .
Methods of Application: The compound undergoes various synthetic transformations, including alkylation, acylation, and coupling reactions, to generate a wide array of analogs. These are then screened for biological activity using automated systems .
Results and Outcomes: The screening process has yielded several hits with promising biological activity, which are further optimized through iterative synthesis and testing cycles .
Application in Chemical Biology
Scientific Field: Chemical Biology
Summary of Application: In chemical biology, the compound is used to study the biological functions of isoquinoline alkaloids and their interactions with biological macromolecules .
Methods of Application: The compound is tagged with fluorescent markers or other probes and introduced into biological systems to trace its distribution, uptake, and interaction with cellular components .
Results and Outcomes: These studies have provided insights into the cellular pathways influenced by isoquinoline alkaloids and have identified potential targets for therapeutic intervention .
Application in Antiviral Research
Scientific Field: Virology
Summary of Application: Analogues of this compound are being studied for their potential antiviral properties. The focus is on the development of new treatments for viral infections, including those caused by emerging and re-emerging viruses .
Methods of Application: The compound is used to synthesize analogues that are tested against a variety of viruses in cell culture assays. These assays measure the compound’s ability to inhibit viral replication at different concentrations .
Results and Outcomes: Some analogues have shown promising results in preclinical studies, inhibiting the replication of certain viruses. The data includes IC50 values, which indicate the concentration needed to inhibit viral replication by 50% .
Application in Oncology
Scientific Field: Oncology
Summary of Application: Derivatives of this compound are explored for their potential use in cancer therapy. They are investigated for their ability to target specific pathways involved in cancer cell proliferation and survival .
Methods of Application: The compound’s analogues are synthesized and tested in various cancer cell lines. The methods include cell viability assays, apoptosis assays, and cell cycle analysis to determine the compound’s efficacy .
Results and Outcomes: Initial findings suggest that some analogues can induce apoptosis in cancer cells and may have potential as chemotherapeutic agents.
Application in Analgesic Development
Summary of Application: This compound is used in the development of new analgesic drugs. Researchers are interested in its ability to modulate pain pathways without the addictive potential of opioids .
Methods of Application: Analogues are tested in animal models for pain to evaluate their analgesic properties. Behavioral assays, such as the hot plate test and tail flick test, are used to assess pain response .
Results and Outcomes: Some analogues have demonstrated significant analgesic effects in preclinical models, with reduced side effects compared to traditional opioid analgesics .
Application in Anti-inflammatory Research
Scientific Field: Immunology
Summary of Application: The compound’s analogues are being investigated for their anti-inflammatory effects. They may offer new therapeutic options for treating chronic inflammatory diseases .
Methods of Application: Synthesized analogues are tested in vitro and in vivo for their ability to modulate inflammatory markers and pathways. Assays include cytokine production measurements and histological analysis of inflamed tissues .
Results and Outcomes: Preliminary results show that certain analogues can reduce inflammation in model systems, suggesting potential for development into anti-inflammatory drugs .
Application in Metabolic Disorder Treatment
Scientific Field: Endocrinology
Summary of Application: Research is being conducted on the compound’s analogues for treating metabolic disorders such as diabetes and obesity. The focus is on their ability to affect metabolic pathways .
Methods of Application: The analogues are tested in metabolic assays and animal models of metabolic disorders. Parameters such as glucose tolerance and lipid profiles are measured .
Results and Outcomes: Some analogues have shown positive effects on metabolic parameters in preclinical studies, indicating potential as treatments for metabolic disorders .
Application in Neuropharmacology
Scientific Field: Neuropharmacology
Summary of Application: This compound is used in the study of neurological disorders and the development of drugs that can modulate neurotransmitter systems, potentially offering new treatments for conditions like depression and anxiety .
Methods of Application: Analogues are synthesized and tested in neuropharmacological assays, including receptor binding studies and neurotransmitter uptake assays .
Results and Outcomes: Some analogues have shown the ability to modulate neurotransmitter systems in preclinical studies, which could lead to new therapeutic options for neurological disorders .

